molecular formula C8H9BrClN B1178151 neurocatin CAS No. 129899-31-6

neurocatin

Cat. No.: B1178151
CAS No.: 129899-31-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurocatin is a compound that modulates protein phosphorylation in rat striatal synaptosomes. Its effects are concentration- and time-dependent, with a biphasic response:

  • Low concentrations (≤7.5 ng/100 µl): Increase ³²P incorporation into synaptosomal proteins by up to 26% within 1 minute, mediated by extrasynaptosomal Ca²⁺ .
  • High concentrations (>7.5 ng/100 µl): Reduce ³²P incorporation to ≤70% of control levels at 45 ng/100 µl. This inhibitory phase is calcium-independent .
    this compound acts through plasma membrane receptors, as its effects are observed only in intact synaptosomes .

Properties

CAS No.

129899-31-6

Molecular Formula

C8H9BrClN

Synonyms

neurocatin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Neurocatin and Hypothetical Analogous Compounds

Property This compound Typical Kinase Activators (e.g., CaMKII) Calcium Chelators (e.g., EGTA)
Concentration Effect Biphasic (activation ≤7.5 ng; inhibition >7.5 ng) Monotonic activation with increasing dose Linear inhibition proportional to dose
Calcium Dependency Activation phase Ca²⁺-dependent; inhibition phase Ca²⁺-independent Fully Ca²⁺-dependent Directly binds and removes Ca²⁺
Time to Max Effect 1 minute 5–10 minutes Immediate (dependent on diffusion)
Receptor Involvement Plasma membrane receptors required Intracellular kinase activity No receptor interaction

Key Findings:

Biphasic Response: Unlike kinase activators or inhibitors with linear dose-response relationships, this compound exhibits a unique dual role—enhancing phosphorylation at low concentrations and suppressing it at higher doses . This contrasts with compounds like EGTA, which reduce phosphorylation monotonically by sequestering Ca²⁺ .

Mechanistic Divergence : this compound’s calcium-dependent activation phase aligns with Ca²⁺-sensitive kinases (e.g., CaMKII), but its calcium-independent inhibition distinguishes it from classical signaling modulators .

Receptor-Mediated Action : this compound requires intact synaptosomal membranes, suggesting extracellular receptor binding—a feature absent in intracellular kinase regulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.